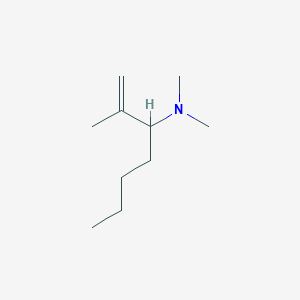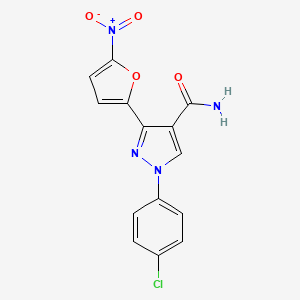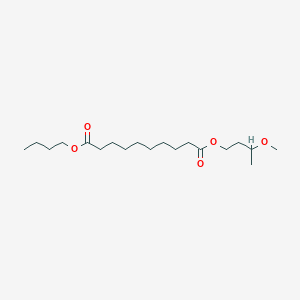
Butyl 3-methoxybutyl decanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-methoxybutyl decanedioate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and solvents. This compound is synthesized through the esterification of butyl alcohol and 3-methoxybutyl alcohol with decanedioic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-methoxybutyl decanedioate typically involves the esterification reaction between butyl alcohol, 3-methoxybutyl alcohol, and decanedioic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
Butyl alcohol+3-methoxybutyl alcohol+Decanedioic acidAcid catalystButyl 3-methoxybutyl decanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or other separation techniques to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 3-methoxybutyl decanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohols and decanedioic acid.
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butyl alcohol, 3-methoxybutyl alcohol, and decanedioic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Butyl 3-methoxybutyl decanedioate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of perfumes, flavorings, and as a plasticizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of Butyl 3-methoxybutyl decanedioate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by the enzyme, resulting in the formation of the corresponding alcohols and decanedioic acid. The molecular targets include esterases and lipases, which are enzymes that hydrolyze ester bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acetate: An ester with a similar structure but different alcohol component.
Ethyl 3-methoxybutyl decanedioate: Similar ester with ethyl alcohol instead of butyl alcohol.
Methyl 3-methoxybutyl decanedioate: Similar ester with methyl alcohol instead of butyl alcohol.
Uniqueness
Butyl 3-methoxybutyl decanedioate is unique due to its specific combination of butyl and 3-methoxybutyl alcohols with decanedioic acid, which imparts distinct physical and chemical properties. Its specific structure allows for unique applications in various fields, particularly in the production of fragrances and as a plasticizer.
Eigenschaften
CAS-Nummer |
61286-44-0 |
|---|---|
Molekularformel |
C19H36O5 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
1-O-butyl 10-O-(3-methoxybutyl) decanedioate |
InChI |
InChI=1S/C19H36O5/c1-4-5-15-23-18(20)12-10-8-6-7-9-11-13-19(21)24-16-14-17(2)22-3/h17H,4-16H2,1-3H3 |
InChI-Schlüssel |
KSUVVQFWESCOPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCCCCCCCC(=O)OCCC(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
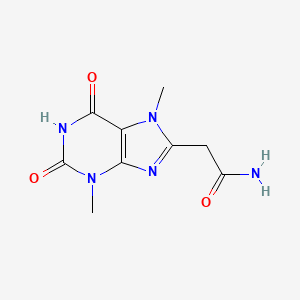
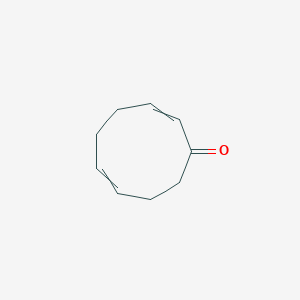
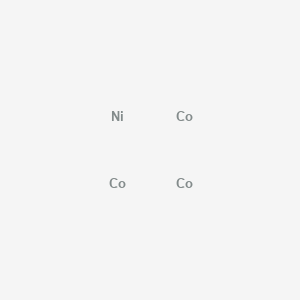
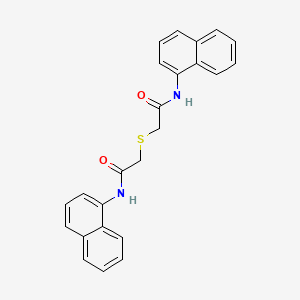
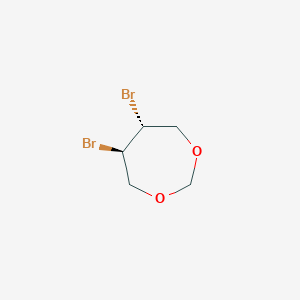
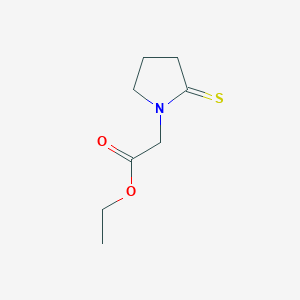
![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)
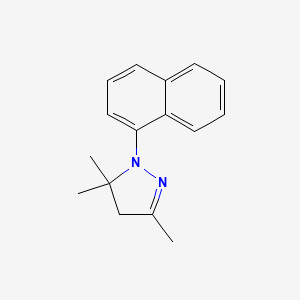
![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
